Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt
CAS No.: 1262446-13-8
Cat. No.: VC0135149
Molecular Formula: C₁₀H₄F₁₇KO₄S
Molecular Weight: 582.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262446-13-8 |
|---|---|
| Molecular Formula | C₁₀H₄F₁₇KO₄S |
| Molecular Weight | 582.27 |
| IUPAC Name | potassium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl sulfate |
| Standard InChI | InChI=1S/C10H5F17O4S.K/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27;/h1-2H2,(H,28,29,30);/q;+1/p-1 |
| SMILES | C(COS(=O)(=O)[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Introduction
Chemical Identity and Basic Properties
Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt is identified by the CAS number 1262446-13-8 and has the molecular formula C₁₀H₄F₁₇KO₄S . It is also known by the common name 8:2 FTOH Sulfate Potassium Salt, reflecting its fluorotelomer alcohol structure with eight perfluorinated carbon atoms followed by two hydrocarbon units . The IUPAC name for this compound is potassium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl sulfate.
The basic physical and chemical properties of this compound are summarized in Table 1.
| Property | Value |
|---|---|
| CAS Number | 1262446-13-8 |
| Molecular Formula | C₁₀H₄F₁₇KO₄S |
| Molecular Weight | 582.27300 g/mol |
| IUPAC Name | potassium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl sulfate |
| Synonyms | 8:2 FTOH Sulfate Potassium Salt; 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanol 1-(Hydrogen Sulfate) Potassium Salt |
| Physical State | Solid |
| Exact Mass | 581.92000 |
| PSA | 74.81000 |
| LogP | 5.94350 |
Table 1: Physical and chemical properties of Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt
The chemical structure features a perfluorinated chain of eight carbon atoms (perfluorooctyl) connected to an ethyl group, which is further linked to a sulfate group stabilized by a potassium counter-ion. This structure gives the compound its characteristic properties, including both hydrophobic and lipophobic behavior due to the perfluorinated chain, while the sulfate group provides water solubility and ionic character.
Structural Characteristics and Identification
The structural identity of Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt can be described using various chemical notations. These standardized identifiers are essential for unambiguous identification in chemical databases and research literature.
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C10H5F17O4S.K/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27;/h1-2H2,(H,28,29,30);/q;+1/p-1 |
| SMILES | C(COS(=O)(=O)[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
| PubChem Compound ID | 71750813 |
Table 2: Chemical structure identifiers for Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt
The structure of this compound distinguishes it from related PFAS compounds such as perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), which have been more extensively studied and are subject to various regulatory restrictions. The key structural difference is the presence of the ethyl linker between the perfluorinated chain and the sulfate group, which affects its physical properties and environmental behavior.
Synthesis and Production Methods
The synthesis of Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt typically involves a multi-step process starting with perfluorinated precursors. The general synthesis pathway can be outlined as follows:
Standard Synthetic Route
The most common synthetic pathway involves the reaction of perfluorinated alcohols with sulfuric acid, followed by neutralization with potassium hydroxide. This process requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of sensitive intermediates.
The general reaction can be represented as:
-
Reaction of 2-(perfluorooctyl)ethanol with sulfuric acid to form the sulfate ester
-
Neutralization of the resulting acid with potassium hydroxide to form the potassium salt
This synthetic approach is similar to that used for other fluorinated surfactants and requires specialized equipment due to the handling of fluorinated compounds, which can be challenging because of their chemical stability and potential toxicity.
Chemical Properties and Reactions
Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt exhibits characteristic chemical properties that influence its applications and environmental behavior.
Chemical Stability
Like other PFAS compounds, this potassium salt demonstrates high chemical stability due to the strength of the carbon-fluorine bonds in the perfluorinated chain. This stability contributes to its persistence in the environment and resistance to degradation under normal environmental conditions .
Applications and Uses
Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt has specific applications primarily in research and analytical contexts, though its use may be more limited compared to other PFAS compounds.
Analytical Standards
A significant application of this compound is its use as an analytical standard for the detection and quantification of PFAS compounds in environmental samples, particularly for monitoring potential contamination in water, soil, and biological specimens .
The compound's availability through chemical suppliers like LGC Standards (as product TRC-M566785-250MG) and LabSolu indicates its use primarily in research and analytical contexts rather than in consumer products or large-scale industrial applications .
Environmental Fate and Behavior
The environmental behavior of Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt is influenced by its chemical structure and properties, particularly its perfluorinated chain.
Regulatory Status and Future Perspectives
Current Regulatory Framework
Various jurisdictions including the United States, European Union, and Canada have implemented or are considering restrictions on certain PFAS compounds, particularly PFOA, PFOS, and their precursors . These regulatory approaches may eventually extend to cover a broader range of PFAS compounds as scientific understanding and concern about this chemical class continue to evolve.
Future Research Needs
Several key areas require further research to better understand this compound:
-
Environmental fate and transport: More detailed studies on how this compound behaves in different environmental compartments and under various conditions .
-
Toxicological assessment: Comprehensive studies on potential health effects, including chronic exposure scenarios .
-
Analytical methods: Development and refinement of methods for detecting and quantifying this compound in environmental and biological samples .
-
Remediation strategies: Research on effective approaches for removing or degrading this compound in contaminated environments .
As concern about PFAS as a chemical class continues to grow, research on specific compounds like Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt will likely increase, providing a more comprehensive understanding of their properties, behavior, and potential impacts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume